molecular formula C25H28N4O2S B605931 (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine CAS No. 2244904-70-7

(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

Katalognummer B605931
CAS-Nummer: 2244904-70-7
Molekulargewicht: 448.585
InChI-Schlüssel: WEGLOYDTDILXDA-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine” is a chemical compound with the molecular formula C25H28N4O2S . It is also known by its CAS RN: 2244904-70-7 .


Molecular Structure Analysis

The molecular weight of this compound is 448.6 g/mol . The IUPAC name is 6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Wissenschaftliche Forschungsanwendungen

Inhibition of KRAS-SOS1 Interaction

BAY-293 is a potent inhibitor of the interaction between KRAS and its exchange factor SOS1 . It selectively inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM . This makes it a promising tool for studying the role of KRAS-SOS1 interaction in various biological processes and diseases.

Treatment of RAS-Driven Tumors

BAY-293 has shown potential in the treatment of RAS-driven tumors . It efficiently disrupts the interaction between KRAS and SOS1, inhibiting the activation of RAS in tumor cells .

Synergistic Effects with Other Drugs in Non-Small Cell Lung Cancer (NSCLC)

BAY-293 has been found to have a synergistic effect with osimertinib, an EGFR inhibitor, in decreasing cellular proliferation by acting on mutant KRAS in NSCLC . This suggests that BAY-293 could be used in combination with other drugs for more effective treatment of NSCLC.

Inhibition of Cellular Proliferation in Pancreatic Cancer

BAY-293 has shown effectiveness in inhibiting cellular proliferation in pancreatic cancer cell lines . It synergizes with modulators of glucose utilization, inhibitors of the downstream MAPK pathway, and several chemotherapeutics depending on the specific KRAS status of the cell lines .

Potential Treatment for Pancreatic Ductal Adenocarcinoma (PDAC)

BAY-293 has been studied for its potential in the treatment of PDAC, a lethal form of cancer with a high frequency of KRAS mutations . The compound’s inhibitory effects on KRAS activation were validated in vitro, demonstrating the therapeutic potential of pan-KRAS inhibitors in the treatment of PDAC .

Role in Precision Medicine

The use of BAY-293 in precision medicine has been explored, particularly in the context of pharmacogenomics . The compound’s ability to inhibit KRAS-SOS1 interaction could be leveraged to provide personalized care to patients, especially those with diseases driven by KRAS mutations .

Wirkmechanismus

BAY-293, also known as ®-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine, is a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) and activator of RAS . This compound has been studied for its potential in treating various forms of cancer, particularly those driven by mutations in the KRAS gene .

Target of Action

The primary target of BAY-293 is SOS1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins . RAS proteins, including KRAS, are involved in transmitting signals within cells, which are critical for cell growth and survival .

Mode of Action

BAY-293 blocks RAS activation by disrupting the interaction between KRAS and SOS1 . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This disruption impairs oncogenic signaling, regardless of the specific KRAS mutations .

Biochemical Pathways

BAY-293 affects the RAS-RAF-MEK-ERK pathway, a critical cell signaling pathway involved in cell proliferation and survival . By inhibiting SOS1, BAY-293 reduces the formation of GTP-loaded RAS, limiting the activation of this pathway . This leads to a decrease in cell proliferation, particularly in cells with KRAS mutations .

Result of Action

BAY-293 has been shown to have antiproliferative activity against cell lines with wild-type KRAS and those with a KRAS G12C mutation . It also synergizes with modulators of glucose utilization, inhibitors of the downstream MAPK pathway, and several chemotherapeutics, depending on the specific KRAS status of the cell lines .

Action Environment

The efficacy and stability of BAY-293 can be influenced by various environmental factors. For instance, the specific KRAS mutation present in a cell line can affect the compound’s ability to inhibit cell proliferation . Additionally, the presence of other drugs or compounds can influence the effectiveness of BAY-293. For example, it has been shown to exhibit synergy with certain chemotherapeutics .

Eigenschaften

IUPAC Name

6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLOYDTDILXDA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 2
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 3
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 4
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.